molecular formula C8H6BrClO2 B2924813 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol CAS No. 1465873-61-3

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2924813
CAS No.: 1465873-61-3
M. Wt: 249.49
InChI Key: IZOMKZHYRTXLCP-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 5 and 7 positions, respectively, and a hydroxyl group at the 3 position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the halogen positions .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1-benzofuran-3-ol: Lacks the chlorine substituent at the 7 position.

    7-Chloro-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine substituent at the 5 position.

    5-Bromo-7-chloro-1-benzofuran-3-ol: Does not have the dihydro structure.

Uniqueness

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOMKZHYRTXLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465873-61-3
Record name 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
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